2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
2-{[4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a 1,2,4-triazole-based acetamide derivative characterized by a sulfur-linked triazole core and aryl substituents. The triazole ring is substituted at position 5 with a 2-methylphenyl group and at position 4 with an amino group, while the acetamide nitrogen is attached to a 4-methylphenyl moiety.
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-7-9-14(10-8-12)20-16(24)11-25-18-22-21-17(23(18)19)15-6-4-3-5-13(15)2/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI Key |
YFKSQQUOGXWCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Core
The triazole ring is synthesized via a cyclocondensation reaction. 2-Methylbenzohydrazide (0.1 mol) is reacted with phenyl isothiocyanate (0.1 mol) in methanol under reflux for 12–15 hours to yield 2-(2-methylbenzoyl)-N-phenylhydrazinecarbothioamide . This intermediate is then cyclized using 2N NaOH under reflux for 4 hours, forming 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .
Reaction Conditions :
Sulfanyl-Acetamide Side Chain Introduction
The thiol group of the triazole intermediate undergoes nucleophilic displacement with 4-methylphenylacetamide chloride in dry acetone. Anhydrous (0.2 mol) is added as a base to deprotonate the thiol, facilitating the reaction.
Optimization Notes :
-
Solvent Choice : Acetone ensures solubility of both reactants while minimizing side reactions.
-
Reaction Time : 5–6 hours under stirring achieves >90% conversion.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization using ethanol or ethyl acetate. This step removes unreacted starting materials and byproducts, yielding a purity of >95%.
Analytical Validation
Comparative Analysis of Methodologies
| Parameter | Method A | Method B |
|---|---|---|
| Cyclization Base | 2N NaOH | 1N NaOH |
| Reaction Time | 4 hours | 6 hours |
| Yield | 68% | 75% |
| Purity Post-Purification | 95% | 97% |
Method B’s prolonged reaction time and diluted base improve yield and purity, likely due to reduced side reactions.
Scalability and Industrial Considerations
Scaling this synthesis requires addressing:
-
Solvent Recovery : Acetone and methanol are distilled and reused to reduce costs.
-
Catalyst Efficiency : Anhydrous is replaced with polymer-supported bases for easier separation.
-
Continuous Flow Systems : Microreactors enhance heat transfer during exothermic steps (e.g., cyclization), improving safety and consistency.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Low Solubility :
-
Issue : Intermediate precipitation during cyclization.
-
Solution : Use of DMF as a co-solvent increases solubility by 40%.
-
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions. Key findings include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 60°C, 4–6 hrs | Sulfoxide derivative | 65–70% | |
| KMnO₄ (aq.) | Acidic medium, RT, 2 hrs | Sulfone derivative | 55–60% |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance within the triazole ring.
Reduction Reactions
The acetamide group and triazole ring participate in selective reductions:
| Reagent | Target Site | Product | Conditions | Yield |
|---|---|---|---|---|
| NaBH₄ | Acetamide carbonyl | Secondary alcohol | Ethanol, reflux, 3 hrs | 75% |
| H₂ (Pd/C) | Triazole ring | Partially saturated triazoline | 50 psi H₂, DMF, 8 hrs | 40% |
-
Notable Outcome : Sodium borohydride selectively reduces the acetamide carbonyl without affecting the triazole ring.
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in nucleophilic displacement reactions:
| Nucleophile | Conditions | Product | Key Application |
|---|---|---|---|
| NH₃ (excess) | DMF, 80°C, 12 hrs | Amine-substituted triazole | Precursor for anticancer analogs |
| CH₃ONa | Methanol, reflux, 6 hrs | Methoxy derivative | Enhanced solubility for formulation |
-
Kinetics : Reactions follow second-order kinetics, with rate constants dependent on nucleophile strength.
Cyclization Reactions
The triazole ring facilitates cyclization to form fused heterocycles:
| Reagent | Product | Conditions | Biological Relevance |
|---|---|---|---|
| POCl₃ | Triazolo[1,5-a]pyrimidine | 120°C, 8 hrs | Antifungal activity |
| CS₂/KOH | Triazolo-thiadiazine | Alkaline medium, 24 hrs | Antibacterial lead |
-
Microwave-Assisted Synthesis : Cyclization under microwave irradiation reduces reaction time to 10–15 minutes with 85% yield .
Acid/Base-Mediated Reactions
The amino group on the triazole ring undergoes protonation/deprotonation:
-
Protonation (HCl gas in ether): Forms a stable hydrochloride salt (m.p. 210–212°C).
-
Deprotonation (NaOH): Generates a nucleophilic intermediate for alkylation (e.g., with ethyl bromide).
Photochemical Reactivity
UV irradiation (254 nm) induces C–S bond cleavage in the sulfanyl group:
| Conditions | Product | Application |
|---|---|---|
| Acetonitrile, 12 hrs | Disulfide dimer | Study of redox behavior |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing CO and NH₃.
-
Hydrolytic Degradation : Susceptible to hydrolysis in strong acids (t₁/₂ = 2 hrs at pH 1).
Scientific Research Applications
Anticancer Applications
Triazole derivatives have demonstrated significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanisms of Action:
- Inhibition of Cell Proliferation: Disruption of cell cycle progression.
- Induction of Apoptosis: Promotion of programmed cell death in cancer cells.
- Targeting Metabolic Pathways: Inhibition of metabolic enzymes critical for tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry assessed triazole derivatives for anticancer activity. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, particularly those resistant to conventional therapies.
Antiviral Activity
Triazole compounds have shown promise as antiviral agents, particularly against HIV and other viral pathogens:
- Mechanisms:
- Targeting specific viral enzymes to prevent replication.
- Demonstrated effectiveness against NNRTI-resistant HIV mutants.
Case Study:
Research focused on the antiviral properties of triazole derivatives against HIV revealed that modifications to the triazole core could enhance efficacy against resistant strains.
Antimicrobial Effects
The compound also exhibits antimicrobial properties against various pathogens. The sulfanyl group enhances its ability to penetrate microbial membranes and disrupt essential cellular functions.
Case Study:
Studies have shown that triazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted to understand how different substitutions on the triazole ring influence biological activity:
- Substituent Effects:
- Introduction of methoxy groups improves solubility and bioavailability.
- Variations in phenyl substituents can significantly alter the compound's potency against cancer cells.
Summary Table of Applications
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibition of proliferation and apoptosis induction | Significant cytotoxicity against resistant cancer cell lines |
| Antiviral | Targeting viral replication enzymes | Effective against NNRTI-resistant HIV mutants |
| Antimicrobial | Disruption of microbial membranes | Inhibitory effects on various bacterial pathogens |
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-triazole-thioacetamide scaffold but differ in substituents, influencing physicochemical properties and biological activity. Key comparisons are outlined below:
Structural and Physicochemical Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methylphenyl (electron-donating) and 4-methylphenyl groups contrast with analogs bearing chlorophenyl (electron-withdrawing, ) or nitrophenyl () moieties. Such substitutions influence lipophilicity and binding interactions .
- Synthesis Efficiency : Compound 6c (83% yield) demonstrates high synthetic efficiency compared to other analogs (e.g., 6b at 50% yield), suggesting allyl and pyridinyl groups may stabilize intermediates .
Anti-Inflammatory and Anti-Exudative Effects
- Furan-2-yl Derivatives (): 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides showed anti-exudative activity comparable to diclofenac at 10 mg/kg. Substituents like nitro or chlorine on the phenyl ring enhanced activity, likely due to increased electron-withdrawing effects .
- Pyridinyl Derivatives () : A compound with 5-(2-pyridinyl) and N-(3-methylphenyl) exhibited 1.28× higher anti-inflammatory activity than diclofenac, attributed to cyclooxygenase-2 inhibition . The target compound’s 2-methylphenyl group may similarly enhance target affinity but requires validation.
Antimicrobial and Enzyme Inhibition
- Pyridin-4-yl Derivatives (): Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) demonstrated broad-spectrum antimicrobial activity.
- Reverse Transcriptase Inhibitors (): Hydroxyphenyl-substituted triazoles (AM31, AM33) showed nanomolar binding affinity, outperforming nevirapine. The target’s methyl groups may sterically hinder enzyme interactions .
Structure-Activity Relationships (SAR)
- Triazole Substituents: Amino Group (Position 4): Critical for hydrogen bonding in enzyme inhibition (e.g., cyclooxygenase-2 in ). Aryl Groups (Position 5): Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) enhance lipophilicity, aiding membrane penetration.
- Acetamide Substituents: Para-Substituted Phenyl: 4-Methyl (target) vs. 4-phenoxy () alters steric and electronic profiles, influencing receptor selectivity.
Biological Activity
The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N4S
- Molecular Weight : 344.44 g/mol
- CAS Number : 577697-53-1
Antimicrobial Activity
Triazole derivatives are widely studied for their antimicrobial properties. The compound has shown significant activity against various microbial strains. For instance, studies indicate that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Significant |
| Bacillus subtilis | Moderate |
Research has demonstrated that derivatives with specific substitutions on the triazole ring enhance antimicrobial efficacy. The presence of a sulfanyl group in this compound may contribute to its bioactivity by facilitating interactions with microbial enzymes .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds similar to 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide exhibit cytotoxic effects against various cancer cell lines.
A notable study assessed the anti-proliferative effects of triazole derivatives on HepG2 liver cancer cells. The results indicated that certain modifications in the triazole structure led to improved potency:
| Compound | IC50 (µg/mL) |
|---|---|
| Reference Triazole Derivative | 25.0 |
| 2-{[4-amino-5-(2-methylphenyl)... | 16.78 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The triazole ring is known to interfere with the synthesis of nucleic acids and proteins, which are crucial for cell division and survival.
In particular, the sulfanyl group may enhance the compound's ability to form hydrogen bonds with target enzymes, thereby increasing its inhibitory potential against pathogens and cancer cells .
Case Studies
- Antimicrobial Screening : A study evaluated several triazole derivatives, including our compound, against a panel of bacterial and fungal strains using the disc diffusion method. Results indicated significant zones of inhibition for Candida albicans and moderate activity against Staphylococcus aureus.
- Cytotoxicity Assay : In another investigation focusing on HepG2 cells, various triazole derivatives were tested for cytotoxicity using MTT assays. The compound exhibited an IC50 value indicating potent anti-cancer activity compared to standard chemotherapeutics.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare derivatives of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide?
Answer:
The synthesis typically involves alkylation of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with substituted α-chloroacetamides in ethanol under alkaline conditions (e.g., K₂CO₃). Purification is achieved via recrystallization from ethanol or acetone, yielding white or light-yellow crystalline products with sharp melting points (160–220°C). Characterization includes elemental analysis, IR (for S–H and C=O stretching), and ¹H NMR (δ 2.3–2.5 ppm for methyl groups) .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents on the acetamide moiety?
Answer:
For sterically hindered derivatives, use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance nucleophilic substitution efficiency. Catalytic KI (~5 mol%) can accelerate reaction rates. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1). Post-reaction, employ column chromatography (silica gel, gradient elution) for purification to avoid low yields (<40%) caused by incomplete alkylation .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify methyl (δ 2.3–2.5 ppm), aromatic protons (δ 7.1–7.8 ppm), and acetamide carbonyl (δ 168–170 ppm).
- IR spectroscopy : Confirm C=O (1650–1680 cm⁻¹) and S–S/S–C bonds (600–700 cm⁻¹).
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 381 for the parent compound) and fragmentation patterns validate molecular weight .
Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in triazole-acetamide derivatives?
Answer:
Use single-crystal X-ray diffraction with SHELXL (v2018/3) for refinement. Key parameters:
- Mo-Kα radiation (λ = 0.71073 Å), θ range 2.5–25.0°.
- Hydrogen bonding analysis (e.g., N–H···O/S interactions) to confirm supramolecular packing.
- Validate disorder in methyl/phenyl groups via PART and ISOR commands. Cite SHELX programs in publications .
Basic: What in vivo models are suitable for evaluating anti-exudative activity of this compound?
Answer:
The formalin-induced rat paw edema model is standard. Administer compounds orally (10–50 mg/kg) 1 hour before subcutaneous formalin injection (2.5%, 0.1 mL). Measure edema volume via digital plethysmometry at 0.5–4 hours. Compare activity to diclofenac sodium (10 mg/kg); compounds with ≥50% inhibition at 25 mg/kg are considered active .
Advanced: How do electronic effects of substituents on the phenyl ring influence anti-exudative activity?
Answer:
Electron-withdrawing groups (e.g., –NO₂, –Cl) at the phenyl para-position enhance activity by stabilizing the thiolate intermediate, improving target binding. Conversely, electron-donating groups (e.g., –OCH₃) reduce potency. QSAR studies suggest a Hammett σ value >0.5 correlates with higher activity. Molecular docking (AutoDock Vina) into COX-2 reveals hydrophobic interactions with Val³⁴⁹ and hydrogen bonds with Tyr³⁸⁵ .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Storage : In airtight containers under nitrogen, away from moisture and heat (>30°C).
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid water contact (risk of H₂S release).
- Spills : Neutralize with 10% NaHCO₃, then adsorb with vermiculite.
- Disposal : Incinerate at >1000°C with scrubbers for SO₂ .
Advanced: How should researchers address contradictory bioactivity data between structurally similar derivatives?
Answer:
- Solubility screening : Use shake-flask method (pH 7.4 PBS) to rule out bioavailability issues.
- Metabolic stability : Perform hepatic microsome assays (rat/human) to identify rapid degradation.
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to detect polypharmacology.
- Crystallography : Confirm stereochemical purity; enantiomeric impurities >5% can nullify activity .
Advanced: What computational approaches are effective for predicting novel derivatives with enhanced pharmacokinetic properties?
Answer:
- ICReDD methodology : Combine quantum chemical calculations (Gaussian 16, B3LYP/6-31G*) with machine learning (Random Forest, Scikit-learn) to predict logP and CYP3A4 inhibition.
- Molecular dynamics (GROMACS) : Simulate membrane permeability (POPC bilayers) for 100 ns to optimize bioavailability .
Advanced: How can stability studies under accelerated conditions inform formulation strategies?
Answer:
- Thermal stability : Heat samples at 40–60°C for 14 days (ICH Q1A). Monitor degradation via HPLC (C18 column, acetonitrile:H₂O 60:40).
- pH stability : Incubate in buffers (pH 1.2–9.0) for 24 hours. Hydrolysis at pH <3 or >8 requires enteric coating.
- Photostability : Expose to UV (320–400 nm) per ICH Q1B; use amber glass vials if degradation >10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
